molecular formula C7H11N3O B2619159 (2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile CAS No. 339011-94-8

(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile

Cat. No. B2619159
CAS RN: 339011-94-8
M. Wt: 153.185
InChI Key: RLFUFOXUPLHIPU-QRLJIZSYSA-N
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Description

(2E)-3-(Dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile, commonly known as DMAMPN, is a synthetic organic compound that has been used in a variety of scientific research applications. DMAMPN is a colorless, water-soluble liquid that has a boiling point of 109°C and a melting point of -46°C. It is an important building block for organic synthesis and is used in the preparation of drugs, agrochemicals, and other specialty chemicals. DMAMPN has been found to be useful in a variety of laboratory experiments, as well as in a range of scientific research applications.

Scientific Research Applications

DMAMPN has been used in a variety of scientific research applications, including studies of the structure and function of proteins, the study of enzyme activity, and the study of drug metabolism. DMAMPN has been found to be useful in the preparation of drugs, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of peptides and amino acids, as well as in the synthesis of organic compounds. DMAMPN has been used in studies of the synthesis of both organic and inorganic compounds.

Mechanism of Action

DMAMPN is believed to act as a proton donor, which can be used to facilitate the transfer of protons from one molecule to another. This proton transfer is believed to be essential for the synthesis of many organic compounds, as well as for the study of enzyme activity and drug metabolism. DMAMPN has also been found to be useful in the synthesis of peptides and amino acids, as well as in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAMPN are not yet fully understood. However, it has been found to be useful in the synthesis of peptides and amino acids, as well as in the synthesis of organic compounds. In addition, DMAMPN has been found to be useful in studies of the structure and function of proteins, the study of enzyme activity, and the study of drug metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using DMAMPN in laboratory experiments include its low cost, its availability, and its relatively mild reaction conditions. Furthermore, DMAMPN is a colorless, water-soluble liquid that has a boiling point of 109°C and a melting point of -46°C, making it an ideal compound for use in a variety of laboratory experiments. The main limitation of using DMAMPN in laboratory experiments is its relatively low reactivity, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research involving DMAMPN, including further studies of its biochemical and physiological effects, as well as further studies of its role in the synthesis of peptides and amino acids, and in the synthesis of organic compounds. Additionally, further research could be conducted on the use of DMAMPN in the study of enzyme activity and drug metabolism, as well as in the synthesis of agrochemicals and other specialty chemicals. Lastly, further research could also be conducted on the potential use of DMAMPN in the synthesis of new drugs and agrochemicals.

Synthesis Methods

DMAMPN can be synthesized in a variety of ways, with the most common method being the reaction of dimethylamine and methoxyiminomethylprop-2-enenitrile. This reaction is typically carried out in an inert atmosphere at a temperature of between 0°C and 10°C. The reaction produces a colorless liquid that is soluble in water and has a boiling point of 109°C. The reaction is generally considered to be a mild and efficient method of synthesis, and is often used in the preparation of drugs, agrochemicals, and other specialty chemicals.

properties

IUPAC Name

(E)-3-(dimethylamino)-2-[(E)-methoxyiminomethyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10(2)6-7(4-8)5-9-11-3/h5-6H,1-3H3/b7-6-,9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFUFOXUPLHIPU-QRLJIZSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=NOC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=N\OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile

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